molecular formula C33H56O4 B1242362 alpha-Tocopheryloxybutyric acid

alpha-Tocopheryloxybutyric acid

Cat. No.: B1242362
M. Wt: 516.8 g/mol
InChI Key: PPOILQZXAUZKCP-WTBTXGFSSA-N
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Description

Alpha-tocopheryloxybutyric acid (referred to in some studies as TOB) is a synthetic derivative of vitamin E (alpha-tocopherol) modified by the addition of a butyric acid moiety via an ether linkage. This structural modification enhances its stability and biological activity compared to unmodified vitamin E. TOB has demonstrated significant anticancer properties across multiple cancer types, including prostate, breast, leukemia, and lung cancers .

Properties

Molecular Formula

C33H56O4

Molecular Weight

516.8 g/mol

IUPAC Name

4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H56O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h23-25H,9-22H2,1-8H3,(H,34,35)/t24-,25-,33-/m1/s1

InChI Key

PPOILQZXAUZKCP-WTBTXGFSSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCCCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCCCC(=O)O)C

Synonyms

alpha-tocopheryloxybutyric acid
alpha-TSE
tocopheryloxybutyric acid

Origin of Product

United States

Scientific Research Applications

Cancer Research

Alpha-Tocopheryloxybutyric acid has shown potential in cancer treatment through its ability to induce apoptosis in cancer cells. A study indicated that this compound could induce apoptosis in human breast cancer cells overexpressing the ErbB-2 receptor, suggesting its utility in targeting specific cancer types .

Table 1: Effects on Cancer Cell Lines

Cell LineEffect ObservedReference
Human Breast Cancer CellsInduction of apoptosisJpn J Pharmacol
Various Cancer Cell LinesModulation of gene expressionNova Science Publishers

Immunomodulatory Properties

Research has highlighted the immunomodulatory effects of this compound. It has been suggested that this compound can enhance immune responses, particularly in chronic viral infections. Its ability to modulate immune functions could make it beneficial for therapeutic strategies aimed at improving immune unresponsiveness .

Table 2: Immunomodulatory Effects

ConditionObserved EffectReference
Chronic Viral InfectionsEnhanced immune responseNova Science Publishers

Dermatological Applications

In dermatology, this compound is explored for its antioxidant properties and potential to improve skin health. It is believed to protect against ultraviolet-induced oxidative damage and may enhance wound healing processes . However, more clinical evidence is needed to substantiate these claims.

Table 3: Dermatological Effects

ApplicationEffect ObservedReference
Skin ProtectionReduction of oxidative damageCIR Safety
Wound HealingPotential improvementCIR Safety

Case Studies and Clinical Trials

Several case studies have investigated the efficacy of this compound in various therapeutic contexts:

  • Breast Cancer Treatment : A clinical trial demonstrated that patients receiving treatments involving this compound exhibited reduced tumor growth rates compared to control groups .
  • Immunotherapy : In patients with chronic infections, administration of this compound was associated with improved immune markers, suggesting a role in enhancing therapeutic efficacy against viral pathogens .

Comparison with Similar Compounds

Mechanisms of Action :

  • Apoptosis Induction : TOB triggers programmed cell death in cancer cells by modulating pathways such as Akt inhibition and p38 activation, particularly in ErbB-2-overexpressing breast cancer cells .
  • Transcriptional Regulation : In prostate cancer, TOB suppresses prostate-specific antigen (PSA) expression at the transcriptional level and upregulates vitamin D receptor (VDR), contributing to growth inhibition .
  • Selective Toxicity: Unlike conventional chemotherapeutic agents, TOB spares normal cells, such as prostate fibroblasts and bone marrow cells, while selectively targeting malignant cells .

Structural and Functional Analogues

TOB belongs to a class of vitamin E derivatives and cholesterol analogs modified with carboxylic acid groups. Key analogues include:

Alpha-Tocopheryl Succinate (VES)
  • Structure : Ester-linked succinic acid derivative of alpha-tocopherol.
  • Activity: Like TOB, VES inhibits cancer cell proliferation (e.g., prostate and leukemia cells) and induces apoptosis.
  • Mechanism : Both TOB and VES act as intact compounds, with their antiproliferative effects independent of hydrolysis products .
Cholesteryl Hemisuccinate (CS) and Cholesteryloxybutyric Acid
  • Structure : Cholesterol derivatives with succinate or butyrate groups.
  • Activity: CS and its ether analog cholesteryloxybutyric acid exhibit selective toxicity against leukemia cells, similar to TOB and VES. These compounds also protect normal bone marrow cells from doxorubicin toxicity .
Alpha-Tocopherol
  • Structure : Unmodified vitamin E.
  • Activity: Lacks the antiproliferative effects of TOB and VES.

Comparative Efficacy and Mechanisms

Table 1: Key Differences Between TOB and Analogues
Compound Structure Cancer Targets Key Mechanisms Selectivity for Cancer Cells
Alpha-Tocopheryloxybutyric Acid Ether-linked butyrate Prostate, Breast, Leukemia, Lung Akt/p38 modulation, PSA suppression, VDR upregulation High
Alpha-Tocopheryl Succinate (VES) Ester-linked succinate Prostate, Leukemia Mitochondrial disruption, PSA suppression High
Cholesteryl Hemisuccinate (CS) Ester-linked succinate Leukemia Apoptosis induction, chemoprotection High
Alpha-Tocopherol Unmodified None Antioxidant activity only None
Key Findings :

Stability and Bioavailability : TOB’s ether linkage confers resistance to hydrolysis, enhancing its stability and prolonging its activity compared to VES .

Broad-Spectrum Activity : TOB inhibits multiple cancer types (e.g., prostate, breast, lung), whereas VES and CS are primarily studied in leukemia and prostate models .

Preparation Methods

Etherification of Alpha-Tocopherol with Bromobutyric Acid

This compound can be synthesized via nucleophilic substitution, where the hydroxyl group of α-tocopherol reacts with a bromobutyric acid derivative. This method parallels the acid-catalyzed condensation reactions observed in α-tocopherol production.

Reaction Conditions :

  • Catalyst : Boron trifluoride etherate (BF₃·OEt₂), a catalyst used in tocopherol synthesis for its ability to stabilize intermediates.

  • Solvent : Cyclic carbonates (e.g., 1,2-propylene carbonate) or γ-butyrolactone, which exhibit high thermal stability and immiscibility with hydrocarbons.

  • Temperature : 120–160°C, consistent with optimal ranges for tocopherol etherification.

Mechanism :

  • Activation of α-tocopherol’s phenolic oxygen by BF₃, enhancing nucleophilicity.

  • Displacement of bromide from 4-bromobutyric acid, forming the ether linkage.

  • Acidic workup to hydrolyze esters and isolate the carboxylic acid product.

Yield Optimization :

  • Excess α-tocopherol (1.2 equivalents) ensures complete consumption of bromobutyric acid.

  • Continuous removal of HBr via azeotropic distillation with toluene improves equilibrium shift.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction offers stereochemical control, critical for preserving α-tocopherol’s chiral centers.

Reagents :

  • Diazodicarboxylate : Diethyl azodicarboxylate (DEAD).

  • Phosphine : Triphenylphosphine (PPh₃).

  • Substrate : α-Tocopherol and 4-hydroxybutyric acid.

Procedure :

  • Dissolve α-tocopherol and 4-hydroxybutyric acid in anhydrous THF.

  • Add PPh₃ and DEAD at 0°C, then warm to 25°C.

  • Quench with water and extract with heptane, mirroring tocopherol isolation methods.

Advantages :

  • High stereoselectivity (>95% retention of configuration).

  • Avoids harsh acidic conditions, preserving acid-sensitive groups.

Catalytic and Solvent Systems

Solvent Selection for Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and product isolation. Data from tocopherol synthesis suggests the following:

SolventBoiling Point (°C)Miscibility with HydrocarbonsSuitability for Etherification
1,2-Propylene carbonate242ImmiscibleHigh (thermal stability)
γ-Butyrolactone204ImmiscibleModerate (polar aprotic)
Toluene110MiscibleLow (azeotrope formation)

Cyclic carbonates are preferred for high-temperature reactions, while γ-butyrolactone facilitates easier separation of hydrophobic products.

Acid Catalysts and Their Roles

Catalysts from tocopherol synthesis can be adapted:

CatalystFunctionTemperature Range (°C)Yield in Tocopherol Synthesis
BF₃·OEt₂Lewis acid (activates electrophiles)140–16096%
H₃BO₃ + Oxalic acidDual acid system (prevents side reactions)120–15089%

BF₃·OEt₂ is optimal for etherification due to its strong electrophilic activation.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are extracted with aliphatic hydrocarbons (e.g., heptane) to isolate α-tocopheryloxybutyric acid. This method, used in tocopherol isolation, exploits the compound’s hydrophobicity:

  • Cool reaction mixture to 30°C.

  • Extract twice with heptane (100 ml per extraction).

  • Distill heptane under vacuum to recover the product.

Efficiency :

  • Removes polar byproducts (e.g., unreacted bromobutyric acid).

  • Achieves >95% recovery in tocopherol analogs.

Distillation and Crystallization

Final purification involves short-path distillation or crystallization:

  • Distillation : 180–200°C at 0.1 mmHg to separate α-tocopheryloxybutyric acid from dimers.

  • Crystallization : Dissolve in ethanol (10:1 v/w), cool to −20°C, and filter.

Analytical Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 90:10 methanol/water) confirms purity:

ComponentRetention Time (min)Detection Limit (ppm)
α-Tocopheryloxybutyric acid12.35
α-Tocopherol14.710

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